molecular formula C18H31N B13801449 BENZYLAMINE, p-ISOPROPYL-N-OCTYL- CAS No. 63991-64-0

BENZYLAMINE, p-ISOPROPYL-N-OCTYL-

Cat. No.: B13801449
CAS No.: 63991-64-0
M. Wt: 261.4 g/mol
InChI Key: GFJYNQALVNKHCS-UHFFFAOYSA-N
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Description

Benzylamine, p-isopropyl-N-octyl-: is an organic compound that belongs to the class of benzylamines. It consists of a benzyl group attached to an amine functional group, with additional isopropyl and octyl substituents. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzylamines often involves the catalytic hydrogenation of nitriles or the reaction of benzyl chloride with ammonia. These methods are scalable and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzylamines can undergo oxidation reactions to form benzaldehydes or benzoic acids.

    Reduction: Reduction of benzylamines can lead to the formation of corresponding hydrocarbons.

    Substitution: Benzylamines can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Benzaldehydes, benzoic acids

    Reduction: Hydrocarbons

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Chemistry: Benzylamine, p-isopropyl-N-octyl-, is used as an intermediate in organic synthesis. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, benzylamines are studied for their potential as enzyme inhibitors. They have been investigated for their ability to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .

Medicine: Benzylamines have shown promise in medicinal chemistry as potential therapeutic agents. They are explored for their antimicrobial and antifungal properties .

Industry: In the industrial sector, benzylamines are used as corrosion inhibitors and as additives in lubricants and polymers .

Mechanism of Action

The mechanism of action of benzylamine, p-isopropyl-N-octyl-, involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior.

Comparison with Similar Compounds

Properties

CAS No.

63991-64-0

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]octan-1-amine

InChI

InChI=1S/C18H31N/c1-4-5-6-7-8-9-14-19-15-17-10-12-18(13-11-17)16(2)3/h10-13,16,19H,4-9,14-15H2,1-3H3

InChI Key

GFJYNQALVNKHCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCC1=CC=C(C=C1)C(C)C

Origin of Product

United States

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